molecular formula C17H17F3O4 B3039168 [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate CAS No. 351002-79-4

[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate

Cat. No. B3039168
CAS RN: 351002-79-4
M. Wt: 342.31 g/mol
InChI Key: ZQVOMJBZDNKNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate, also known as 2-oxo-4-(trifluoromethyl)chromene-7-yl heptanoate or 2-oxo-4-(trifluoromethyl)chromene-7-yl heptanoic acid, is a synthetic organic compound that has been widely used in laboratory experiments. It has been used to study the effects of its biochemical and physiological properties on various systems, including the nervous system, cardiovascular system, and immune system.

Scientific Research Applications

Antimicrobial Activity

[2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate and its derivatives exhibit potential antimicrobial activities. For instance, the synthesis of compounds such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[(4-trifluoromethylphenylimino)methyl] hydrazide has shown promise in this field. These compounds have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Čačić et al., 2006).

Synthesis of DNA-PK Inhibitors

Derivatives of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate have been used as key intermediates in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. These inhibitors are important in the field of cancer research and therapy. For example, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a derivative of the compound, is a critical precursor in the synthesis of such inhibitors (Rodriguez Aristegui et al., 2006).

Antineoplastic Activity

Some derivatives, like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene, synthesized from [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate, have shown significant antineoplastic (anti-cancer) activity. These compounds were evaluated on human tumor cell line panels, demonstrating their potential as leads for the development of new anticancer drugs (Gašparová et al., 2013).

Photophysical Properties

Derivatives of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate have also been studied for their photophysical properties. These studies are crucial in understanding the optical behavior of these compounds, which can be applicable in fields like material science and photodynamic therapy (Rosa et al., 2020).

Non-linear Optical Properties

The non-linear optical (NLO) properties of chromene derivatives, including those related to [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate, have been explored. These properties are essential for applications in photonics and optoelectronics. The study of their electronic and structural aspects using density functional theory (DFT) and time-dependent DFT (TD/DFT) helps in understanding their potential in these advanced technological fields (Arif et al., 2022).

properties

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O4/c1-2-3-4-5-6-15(21)23-11-7-8-12-13(17(18,19)20)10-16(22)24-14(12)9-11/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOMJBZDNKNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate
Reactant of Route 2
Reactant of Route 2
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate
Reactant of Route 3
Reactant of Route 3
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate
Reactant of Route 4
Reactant of Route 4
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate
Reactant of Route 5
Reactant of Route 5
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate
Reactant of Route 6
Reactant of Route 6
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.